molecular formula C12H18N2O2 B15256972 Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate

Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate

Cat. No.: B15256972
M. Wt: 222.28 g/mol
InChI Key: REKVVPBZBCTKII-UHFFFAOYSA-N
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Description

Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with urea or thiourea in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines .

Scientific Research Applications

Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 4-ethyl-2-propan-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-5-10-9(12(15)16-6-2)7-13-11(14-10)8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

REKVVPBZBCTKII-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)OCC)C(C)C

Origin of Product

United States

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